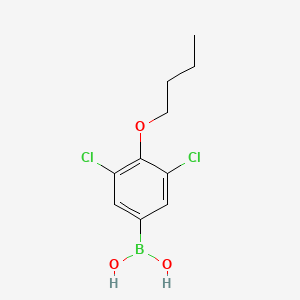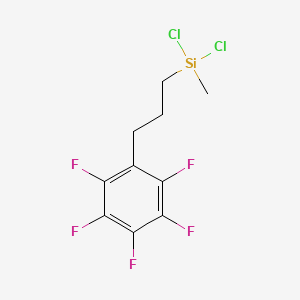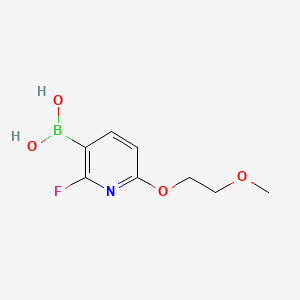
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
Descripción general
Descripción
“(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the linear formula C6H7BFNO3 . It is used in various chemical reactions and has a molecular weight of 170.94 .
Chemical Reactions Analysis
This compound can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 170.94 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, including this compound, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of biological molecules.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can be used for studying protein function, interactions, and structure.
Separation Technologies
Boronic acids, including this compound, can be used in separation technologies . This can be particularly useful in the purification of biomolecules and other compounds.
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . They can be used as building blocks in the synthesis of various drugs and therapeutic agents.
Catalytic Protodeboronation
This compound can potentially be used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis.
Organic Light-Emitting Devices
Heteroleptic (2-fluoro-3-pyridyl)arylborinic 8-oxyquinolinates, which can potentially be derived from this compound, have been studied for potential application in organic light-emitting devices .
Mecanismo De Acción
Target of Action
The primary target of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, a key step in the Suzuki–Miyaura coupling reaction . This reaction is facilitated by the presence of a base and a suitable palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is influenced by several environmental factors. For instance, the compound is typically handled under an inert atmosphere , and the reaction it participates in requires specific temperature conditions . Additionally, the compound must be protected from moisture to prevent hydrolysis .
Propiedades
IUPAC Name |
[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHUASTXYZYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681693 | |
| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253575-61-9 | |
| Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

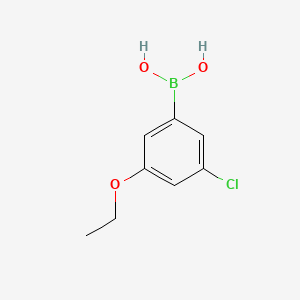
![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)
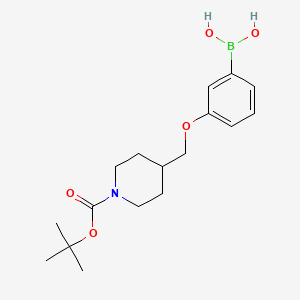
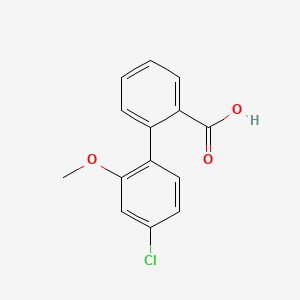

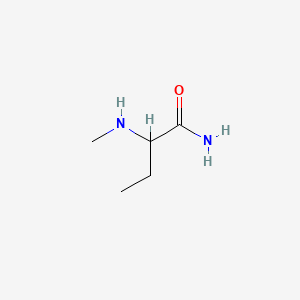
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
